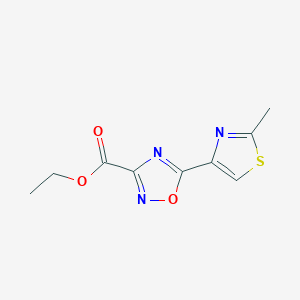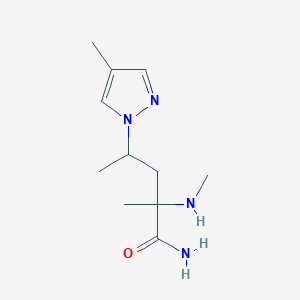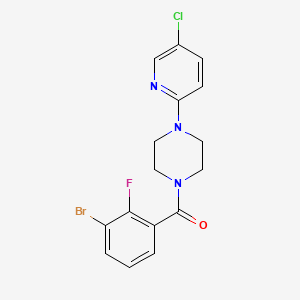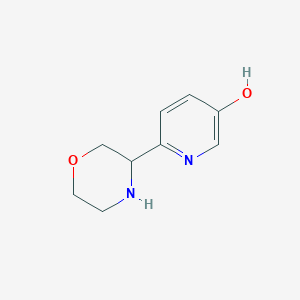
6-(Morpholin-3-yl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Morpholin-3-yl)pyridin-3-ol is a heterocyclic compound that features a morpholine ring attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-3-yl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-hydroxypyridine is replaced by the morpholine group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Morpholin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are used.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(Morpholin-3-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of 6-(Morpholin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease by binding to the active site and disrupting the enzyme’s function . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Morpholin-4-yl)pyridin-3-amine
- 2-(Morpholin-4-yl)pyridine
- 3-(Morpholin-4-yl)pyridine
Uniqueness
6-(Morpholin-3-yl)pyridin-3-ol is unique due to the presence of both a morpholine ring and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
6-morpholin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c12-7-1-2-8(11-5-7)9-6-13-4-3-10-9/h1-2,5,9-10,12H,3-4,6H2 |
InChI-Schlüssel |
ZTBXUZWKMKJXEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




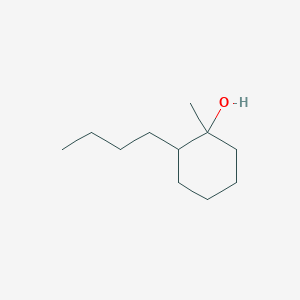


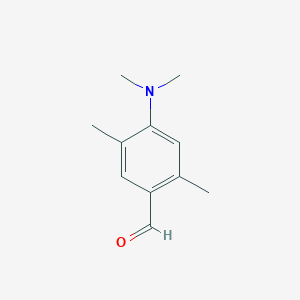
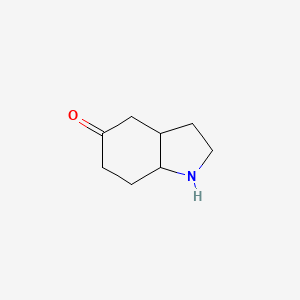
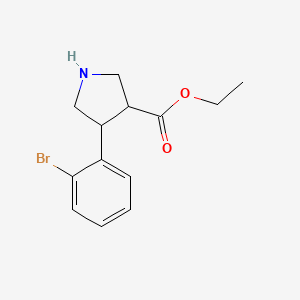

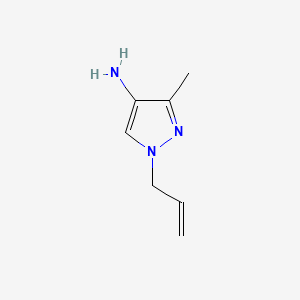
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
